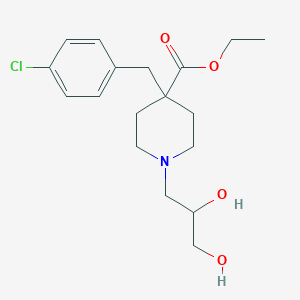
ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate, also known as AG-1478, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and neuronal survival. Additionally, this compound has been used in the development of diagnostic assays for EGFR mutations in cancer patients.
Wirkmechanismus
Ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate acts as a competitive inhibitor of the ATP-binding site of EGFR, which prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells that overexpress EGFR. This compound has been shown to have high selectivity for EGFR compared to other receptor tyrosine kinases, which makes it a valuable tool for studying EGFR signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits the activation of EGFR and downstream signaling pathways such as MAPK and Akt, leading to cell cycle arrest and apoptosis. In non-cancer cells, this compound has been shown to inhibit the migration and proliferation of keratinocytes and fibroblasts, which are involved in wound healing and tissue regeneration. Additionally, this compound has been shown to protect neurons from oxidative stress-induced apoptosis, suggesting a potential therapeutic application in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling pathways without affecting other receptor tyrosine kinases. Additionally, this compound has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate in scientific research. One potential application is in the development of combination therapies for cancer treatment, where this compound could be used in combination with other targeted therapies to enhance their efficacy. Additionally, this compound could be used to study the role of EGFR in other biological processes such as immune regulation and metabolism. Finally, the development of more potent and selective EGFR inhibitors based on the structure of this compound could lead to the development of novel therapeutic agents for cancer and other diseases.
Synthesemethoden
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(2,3-dihydroxypropyl)-4-piperidinecarboxylate involves several steps, starting with the reaction of 4-chlorobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2,3-dihydroxypropyl bromide to yield this compound. The purity and yield of this compound can be optimized by using various purification techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(2,3-dihydroxypropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4/c1-2-24-17(23)18(11-14-3-5-15(19)6-4-14)7-9-20(10-8-18)12-16(22)13-21/h3-6,16,21-22H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMRBHZWFIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(CO)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)

![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)

![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6044417.png)
![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)

![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)

![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
